molecular formula C11H14BrNO B1268878 3-Bromo-N-(tert-butyl)benzamide CAS No. 42498-39-5

3-Bromo-N-(tert-butyl)benzamide

Cat. No.: B1268878
CAS No.: 42498-39-5
M. Wt: 256.14 g/mol
InChI Key: RCANCXBUPLNOOD-UHFFFAOYSA-N
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Description

3-Bromo-N-(tert-butyl)benzamide is an organic compound with the molecular formula C11H14BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a tert-butyl group is attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-N-(tert-butyl)benzamide can be synthesized through a multi-step process. One common method involves the bromination of N-(tert-butyl)benzamide. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(tert-butyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-N-(tert-butyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-N-(tert-butyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use .

Comparison with Similar Compounds

  • 3-Bromo-N-(tert-butyl)benzamide
  • 3-Chloro-N-(tert-butyl)benzamide
  • 3-Fluoro-N-(tert-butyl)benzamide
  • 3-Iodo-N-(tert-butyl)benzamide

Comparison: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

3-bromo-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCANCXBUPLNOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345270
Record name N-t-Butyl 3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42498-39-5
Record name N-t-Butyl 3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-benzoyl chloride (0.83 g, 3.8 mmol) in DCM (10 mL) was chilled to zero degrees and treated with tert-butylamine (1.2 mL, 11.3 mmol). Reaction was allowed to come to room temperature and stir for 4 h. Mixture was then poured onto water and washed once. Organic phase then washed with brine, dried over sodium sulfate, filtered and evaporated to amber oil (0.9 g, 94%).
Quantity
0.83 g
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reactant
Reaction Step One
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Quantity
10 mL
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solvent
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Quantity
1.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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